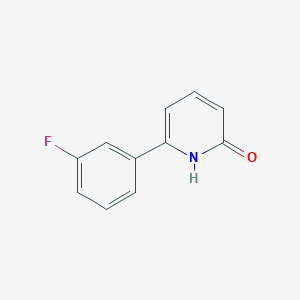

6-(3-FLUOROPHENYL)-2-HYDROXYPYRIDINE

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(3-fluorophenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c12-9-4-1-3-8(7-9)10-5-2-6-11(14)13-10/h1-7H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZULWMWIVXPBIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=CC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671740 | |

| Record name | 6-(3-Fluorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111114-86-3 | |

| Record name | 6-(3-Fluorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 3 Fluorophenyl 2 Hydroxypyridine and Analogues

Strategies for Constructing the 2-Hydroxypyridine (B17775) Scaffold

The formation of the 2-hydroxypyridine (or 2-pyridone) ring is a fundamental step in the synthesis of the target compound and its analogues. This can be achieved through various methodologies, including building the ring from acyclic precursors (cyclization), modifying an existing pyridine (B92270) ring, or utilizing convergent one-pot reactions.

Cyclization Approaches to Pyridone Rings

Cyclization strategies involve the construction of the heterocyclic pyridone ring from open-chain starting materials. These methods are versatile and allow for the introduction of various substituents onto the ring system.

One classic method is the Guareschi-Thorpe condensation , which reacts a cyanoacetamide with a 1,3-diketone to form a substituted 2-pyridone. Another common approach involves the reaction of 2H-pyran-2-one derivatives with ammonia, where the oxygen heteroatom is replaced by nitrogen to yield the corresponding 2-pyridone. More modern methods, such as the [4+2] annulation of in situ generated azadienes from N-propargylamines and active methylene compounds, also provide efficient routes to structurally diverse 2-pyridones.

A summary of selected cyclization approaches is presented below.

| Starting Materials | Reaction Type | Product | Reference |

| Cyanoacetamide and 1,3-diketone | Guareschi-Thorpe Condensation | Substituted 2-pyridone | General literature |

| 2H-Pyran-2-one derivative and Ammonia | Heterocycle exchange | 2-Pyridone | General literature |

| N-Propargylamines and Active methylene compounds | [4+2] Annulation | Substituted 2-pyridone | General literature |

Reactions Based on Pre-existing Pyridine Rings

Alternatively, the 2-hydroxy group can be introduced onto a pre-formed pyridine ring. A prevalent method is the hydrolysis of a 2-halopyridine, such as 2-chloropyridine. This reaction can be performed under acidic or basic conditions, often requiring elevated temperatures. For instance, reacting 2-chloropyridine with an aqueous alkaline solution in the presence of a tertiary alcohol has been shown to produce 2-hydroxypyridine in high yield.

Another significant route involves the rearrangement of pyridine-N-oxides. Oxidation of a pyridine compound with a peracid yields the corresponding N-oxide. Subsequent treatment with an agent like acetic anhydride can induce a rearrangement to form a 2-acetoxypyridine, which can then be hydrolyzed to the desired 2-hydroxypyridine.

| Precursor | Reagents | Key Transformation | Product |

| 2-Chloropyridine | Aqueous alkaline solution, tertiary alcohol | Nucleophilic substitution (hydrolysis) | 2-Hydroxypyridine |

| Pyridine | 1. Peracid (e.g., m-CPBA) 2. Acetic anhydride 3. Hydrolysis | N-oxidation followed by rearrangement | 2-Hydroxypyridine |

One-Pot Multicomponent Reactions for Substituted Pyridines

One-pot multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building complex molecules from simple starting materials in a single step. uni-muenchen.de These reactions offer advantages such as operational simplicity, reduced waste, and high atom economy. uni-muenchen.de

For the synthesis of substituted pyridines, a common MCR involves the reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of a base like sodium hydroxide. nih.govnih.gov This approach allows for the formation of multiple new bonds in a highly chemo- and regioselective manner, providing a direct route to functionalized pyridine skeletons. nih.gov While not directly forming a 2-hydroxypyridine, these methods can generate highly substituted pyridine precursors that can be subsequently converted to the target scaffold.

Installation of the 3-Fluorophenyl Moiety at C-6

Once the 2-hydroxypyridine scaffold is available, or a suitable precursor is synthesized, the next critical step is the introduction of the 3-fluorophenyl group at the C-6 position. This is typically accomplished through modern cross-coupling reactions or by functionalizing a pre-installed leaving group.

Cross-Coupling Reactions (e.g., Suzuki Coupling with Fluorophenylboronic Acids)

The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for forming carbon-carbon bonds between sp2-hybridized carbon atoms. libretexts.org This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate. libretexts.org

To synthesize 6-(3-fluorophenyl)-2-hydroxypyridine, a 6-halo-2-hydroxypyridine (e.g., 6-bromo- or 6-iodo-2-hydroxypyridine) can be coupled with 3-fluorophenylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄). The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be optimized for specific substrates. mdpi.com This methodology is broadly applicable for the synthesis of various 6-aryl-2-pyridones. researchgate.net

| Pyridine Substrate | Coupling Partner | Catalyst System | Product Type |

| 6-Halo-2-hydroxypyridine | 3-Fluorophenylboronic acid | Palladium catalyst (e.g., Pd(dppf)Cl₂) + Base | This compound |

| 6-Chloro-2,4-diaminopyrimidine | Arylboronic acids | Pd(PPh₃)₄ | 6-Aryl-2,4-diaminopyrimidines researchgate.net |

Functionalization of Halogenated Pyridine Precursors (e.g., 6-iodopyridine, 6-chloropyridine)

The introduction of the 3-fluorophenyl group can also be achieved by functionalizing a halogenated pyridine precursor, which is then converted to the final product. The halogen at the C-6 position (such as chlorine, bromine, or iodine) acts as a leaving group that can be displaced or participate in a cross-coupling reaction.

For instance, a 6-chloropyridin-2-ol can serve as a direct precursor for Suzuki coupling. researchgate.netnih.gov The reactivity of the halide in these coupling reactions generally follows the order I > Br > Cl. Therefore, 6-iodopyridines are often more reactive but may be less stable or accessible than their chloro- or bromo- counterparts. The choice of precursor often depends on a balance of reactivity, stability, and commercial availability.

In addition to Suzuki coupling, other palladium-catalyzed reactions or reactions catalyzed by other transition metals like copper or nickel can also be employed for the arylation of these halogenated precursors.

Derivatization from Related Fluorinated Pyridone/Hydroxypyridine Intermediates

The synthesis of this compound and its analogues can be achieved through various strategic derivatizations of pre-existing fluorinated pyridone or hydroxypyridine structures. These methods leverage the reactivity of functional groups on the pyridine ring to introduce new substituents or to build fused heterocyclic systems. Key intermediates and methodologies include the use of N-substituted chloroacetamides, modifications of functionalized hydroxypyridines, and the construction of pyrido-fused ring systems.

Synthesis via N-Substituted Chloroacetamide Derivatives

One versatile approach to constructing pyridone-containing heterocyclic systems involves the use of N-substituted chloroacetamide derivatives. These compounds serve as reactive intermediates where the chloroacetyl group acts as an electrophile, enabling cyclization reactions with appropriate nucleophiles. The chemical reactivity of N-aryl 2-chloroacetamides is characterized by the facile replacement of the chlorine atom by various nucleophiles, including those containing oxygen, nitrogen, or sulfur researchgate.net. This reactivity can be harnessed to synthesize a range of heterocyclic structures.

The general strategy involves the chloroacetylation of a primary or secondary amine to form the N-substituted chloroacetamide intermediate. This intermediate can then undergo intramolecular or intermolecular cyclization to form the desired heterocyclic ring. For instance, N-pyridyl-N-hydroxylamine derivatives can be used to generate precursors for imidazo[4,5-b]pyridin-2-ones nih.gov. While not a direct synthesis of a simple pyridone, this illustrates the principle of using such building blocks for complex heterocycles. The synthesis of N-aryl 2-chloroacetamides is typically achieved through the chloroacetylation of the corresponding aryl amine researchgate.net.

Table 1: Representative Reaction using Chloroacetamide Derivative

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

|---|---|---|---|---|

| Aryl Amine | Chloroacetyl Chloride | Varies | N-Aryl 2-chloroacetamide | researchgate.net |

| N-Aryl 2-chloroacetamide | Ammonium Thiocyanate | Reflux in ethanol | 2-(arylimino)thiazolidin-4-one | researchgate.net |

Modifications of 2-Fluoro-3-hydroxypyridine Derivatives

2-Fluoro-3-hydroxypyridine is a valuable intermediate in the synthesis of more complex pyridine derivatives. Its preparation and subsequent modification allow for the introduction of diverse functionalities onto the pyridine scaffold. A common synthetic route to 2-fluoro-3-hydroxypyridine starts with 2-chloro-3-nitropyridine guidechem.com. The process involves a sequence of reactions: fluorination to replace the chlorine atom, reduction of the nitro group to an amine, and finally, a diazotization-hydrolysis sequence to install the hydroxyl group guidechem.com.

Once synthesized, this intermediate offers two primary sites for modification: the hydroxyl group and the fluorine atom. The hydroxyl group can undergo O-alkylation or O-arylation, while the fluorine atom can be displaced via nucleophilic aromatic substitution, although this often requires activating groups on the ring.

The synthesis of the 2-fluoro-3-hydroxypyridine intermediate is detailed below guidechem.com:

Fluorination: 2-chloro-3-nitropyridine is treated with a fluoride (B91410) source to yield 2-fluoro-3-nitropyridine.

Reduction: The nitro group of 2-fluoro-3-nitropyridine is reduced to an amino group, forming 3-amino-2-fluoropyridine. This is typically achieved using reagents like iron powder and ammonium chloride in an alcohol-water solution guidechem.com.

Hydrolysis: The amino group is converted to a hydroxyl group via a diazonium salt intermediate. 3-amino-2-fluoropyridine is treated with a nitrite source (e.g., sodium nitrite) in an acidic medium (e.g., sulfuric acid) at low temperatures, followed by warming to hydrolyze the diazonium salt and form the final 2-fluoro-3-hydroxypyridine product guidechem.com.

Table 2: Synthesis Steps for 2-Fluoro-3-hydroxypyridine Intermediate

| Starting Material | Reagents | Key Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 2-Chloro-3-nitropyridine | Fluoride source | N/A | 2-Fluoro-3-nitropyridine | guidechem.com |

| 2-Fluoro-3-nitropyridine | Iron powder, Ammonium chloride | Heating, Reflux | 3-Amino-2-fluoropyridine | guidechem.com |

| 3-Amino-2-fluoropyridine | Sodium nitrite, Sulfuric acid | 0-5°C, then warm to 60°C | 2-Fluoro-3-hydroxypyridine | guidechem.com |

Preparation of Pyrido-Fused Systems

Hydroxypyridine derivatives are key precursors for the synthesis of pyrido-fused systems, which are heterocyclic structures containing a pyridine ring fused to another ring. These fused systems are of significant interest in medicinal chemistry diva-portal.org. Various synthetic strategies exist to construct these complex scaffolds.

One method involves the cyclization of appropriately substituted pyridines. For example, pyrido[2,3-d]pyrimidine derivatives can be synthesized from 2-amino-pyridinecarbonitrile precursors nih.govnih.gov. The synthesis can proceed by reacting the amino-nitrile with reagents like acid chlorides or diethyl oxalate, followed by cyclization to form the fused pyrimidine (B1678525) ring nih.gov.

Another powerful approach is the use of transition metal-catalyzed reactions. A copper-catalyzed domino reaction between substituted isatins and 2-bromopyridine derivatives has been developed for the efficient synthesis of 11H-pyrido[2,1-b]quinazolin-11-ones nih.gov. This one-pot operation involves C-N/C-C bond cleavage and the formation of two new C-N bonds nih.gov. Such methods are complementary to previously established synthetic procedures and allow for the rapid construction of complex fused systems nih.gov.

Table 3: Example Synthesis of a Pyrido-Fused System

| Pyridine Precursor | Co-reactant | Reagents/Catalyst | Conditions | Fused System Product | Reference |

|---|---|---|---|---|---|

| 2-Bromopyridine derivatives | Substituted isatins | Cu(OAc)₂·H₂O | N/A | 11H-pyrido[2,1-b]quinazolin-11-one | nih.gov |

| 2-Amino-4-(4-chlorophenyl)-5-cyano-1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carboxamide | Diethyl oxalate | DMF | Reflux | Ethyl 5-(4-chlorophenyl)-6-cyano-8-cyclohexyl-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-2-carboxylate | nih.gov |

Tautomeric Equilibria and Interconversion Mechanisms in 6 3 Fluorophenyl 2 Hydroxypyridine

Lactam-Lactim Tautomerism: 2-Hydroxypyridine (B17775) ⇌ 2-Pyridone Equilibrium

The core of 6-(3-fluorophenyl)-2-hydroxypyridine's chemistry lies in the well-established tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. nih.gov This equilibrium involves the intramolecular transfer of a proton between the exocyclic oxygen and the ring nitrogen atom. nih.gov The 2-hydroxypyridine form possesses a hydroxyl group and is considered an aromatic phenol-like structure. In contrast, the 2-pyridone form contains a carbonyl group and an N-H bond, existing as a vinylogous amide. While the 2-hydroxypyridine tautomer benefits from aromaticity, the 2-pyridone form is stabilized by a strong C=O bond and favorable charge distribution in its resonance contributors. youtube.com

The position of this equilibrium is sensitive to electronic effects imparted by substituents on the pyridine (B92270) ring. semanticscholar.org For this compound, the 3-fluorophenyl group at the 6-position is expected to exert an influence primarily through its inductive and resonance effects. The 6-position is meta-like relative to the hydroxyl group at position 2, suggesting that the inductive effect of the substituent will be a significant factor. semanticscholar.org Studies on 6-substituted 2-hydroxypyridines, such as 6-chloro-2-hydroxypyridine, have shown that electron-withdrawing groups at this position can influence the relative stability of the tautomers. researchgate.netnih.gov

Influence of Solvent Environment on Tautomeric Preferences

The surrounding environment plays a decisive role in determining which tautomer, the lactam or the lactim, is more stable. This sensitivity is primarily due to the significant difference in the polarity of the two forms. wuxibiology.com

Gas-Phase Tautomeric Equilibrium

In the gas phase, where intermolecular interactions are minimized, the 2-hydroxypyridine (lactim) tautomer is generally the more stable form for the parent compound. nih.govwikipedia.org Experimental and computational studies on 2-hydroxypyridine have determined the energy difference to be approximately 2.43 to 3.3 kJ/mol in favor of the lactim form. nih.govstackexchange.com This preference is attributed to the aromatic stabilization of the hydroxypyridine ring. stackexchange.com For substituted derivatives, this trend often holds. For example, studies on various chlorinated 2-hydroxypyridines have shown that in the gas phase, the lactim form is the predominant species. nih.gov Specifically, chlorination at the 6-position has been found to strongly stabilize the lactim tautomer. researchgate.net By analogy, it is predicted that this compound also favors the 2-hydroxypyridine tautomer in the gas phase.

Solution-Phase Tautomerism (Polar vs. Non-polar Solvents)

The tautomeric equilibrium shifts dramatically in solution, with the outcome being highly dependent on the solvent's polarity. researchgate.net The 2-pyridone (lactam) tautomer has a significantly larger dipole moment than the 2-hydroxypyridine (lactim) form. wuxibiology.com Consequently, polar solvents preferentially solvate and stabilize the more polar 2-pyridone tautomer. wuxibiology.comstackexchange.com

In non-polar solvents like cyclohexane, both tautomers of 2-hydroxypyridine can coexist in comparable amounts, with the equilibrium constant (KT = [2-pyridone]/[2-hydroxypyridine]) being close to unity. nih.govwuxibiology.com However, as the polarity of the solvent increases, the equilibrium shifts markedly towards the 2-pyridone form. In highly polar solvents like water, the 2-pyridone tautomer is overwhelmingly favored. nih.gov The ability of polar protic solvents, like water and alcohols, to form hydrogen bonds with the N-H and C=O groups of the pyridone further enhances its stability. wuxibiology.comstackexchange.com

The following table, based on data for the parent 2-hydroxypyridine, illustrates the profound effect of the solvent on the tautomeric equilibrium.

| Solvent | Dielectric Constant (ε) | Equilibrium Constant (KT = [Pyridone]/[Hydroxypyridine]) | Favored Tautomer |

|---|---|---|---|

| Gas Phase | 1 | ~0.3 | 2-Hydroxypyridine |

| Cyclohexane | 2.02 | 1.7 | 2-Pyridone (slight preference) |

| Chloroform | 4.81 | 6.0 | 2-Pyridone |

| Acetonitrile (B52724) | 37.5 | 130 | 2-Pyridone |

| Water | 80.1 | ~900 | 2-Pyridone |

Data derived from studies on the parent 2-hydroxypyridine compound. nih.govwuxibiology.com

For this compound, the same trend is expected to apply, with the 2-pyridone form being dominant in polar solvents.

Solid-State Tautomeric Forms

In the solid state, the question of tautomeric preference is generally resolved in favor of the 2-pyridone form. nih.govwikipedia.org X-ray crystallography studies on 2-hydroxypyridine and its various substituted derivatives, including those with substituents at the 6-position, consistently show that the molecules adopt the lactam structure in the crystal lattice. semanticscholar.orgrsc.org This preference is driven by the formation of stable, intermolecular hydrogen-bonded networks, typically dimers or helical chains, which are more effectively formed by the pyridone tautomer with its hydrogen bond donor (N-H) and acceptor (C=O) sites. youtube.comwikipedia.org Although a specific crystal structure for this compound is not available in the cited literature, it is highly probable that it also exists as the 2-pyridone tautomer in the solid state.

Mechanistic Insights into Proton Transfer

The interconversion between the lactim and lactam forms requires the transfer of a proton. The mechanism of this transfer is a key aspect of the tautomerism.

Intramolecular 1,3-Proton Shift

The most direct pathway for tautomerization is a direct intramolecular 1,3-proton shift from the oxygen to the nitrogen atom. However, theoretical calculations on the parent 2-hydroxypyridine molecule have shown that this unimolecular process has a very high activation energy barrier in the gas phase. nih.gov The transition state for this direct shift is highly strained, making it an energetically unfavorable pathway. researchgate.net While this mechanism is plausible, other pathways, such as those involving self-associated dimers or solvent-assisted proton transfer, are generally considered more energetically favorable, especially in condensed phases. researchgate.net

Intermolecular Double Proton Transfer (Dimerization Mechanism)

A significant pathway for the tautomerization of 2-hydroxypyridine and its derivatives in non-polar solvents or in the solid state is through the formation of a hydrogen-bonded dimer. This dimerization facilitates an intermolecular double proton transfer, a process that significantly lowers the activation energy for the tautomeric interconversion compared to an intramolecular 1,3-proton shift. nih.gov

In this mechanism, two molecules of this compound associate to form a centrosymmetric dimer, held together by two strong hydrogen bonds between the hydroxyl group of one molecule and the pyridine nitrogen of the other. This cyclic arrangement allows for a concerted and synchronous transfer of two protons along the hydrogen-bond coordinates. Theoretical studies on the parent 2-hydroxypyridine/2-pyridone system have shown that this dimeric transition state is energetically much more favorable than the isolated intramolecular transition state. nih.gov For instance, the activation barrier for the intramolecular gas-phase tautomerization is high, whereas the intermolecular mixed dimer interconversion presents a substantially lower energy barrier. nih.gov

The formation of such dimers has been confirmed experimentally for 2-hydroxypyridine through infrared (I.R.) spectroscopy. nih.gov The stability of this dimeric complex is a key factor in promoting the tautomerization process, as it provides a low-energy pathway for the proton exchange.

Interactive Table: Theoretical Activation Barriers for 2-Hydroxypyridine Tautomerization

| Tautomerization Pathway | Method | Basis Set | Activation Energy (kJ/mol) | Reference |

| Intramolecular 1,3-Proton Shift | HF | 3-21G | ~206 | nih.gov |

| Intramolecular 1,3-Proton Shift | CI (Double Zeta + Polarization) | - | 160.67 | nih.gov |

| Intermolecular (Dimer) | SCF (Mixed Basis Sets) | - | 46 | nih.gov |

| Intermolecular (Mixed Dimer) | Various DFT/CCSD | 6-311++G** / aug-cc-pvdz | ~30.84 | nih.gov |

Role of Hydrogen Bonding in Tautomeric Stabilization

Hydrogen bonding plays a critical role not only in the mechanism of interconversion but also in the stabilization of the individual tautomers of this compound. The ability of a solvent or other surrounding molecules to act as hydrogen bond donors or acceptors can significantly influence the position of the tautomeric equilibrium.

The pyridone tautomer, with its N-H and C=O groups, can participate in strong hydrogen bonding interactions. In aqueous solutions, for example, the zwitterionic keto form of 3-hydroxypyridine (B118123) is highly stabilized by hydrogen bonds with water molecules, to the extent that both keto and enol forms can coexist in nearly equal proportions, whereas the enol form is greatly favored in the gas phase. researchgate.net This principle applies to 2-hydroxypyridine derivatives as well. The pyridone form is generally favored in polar, protic solvents that can stabilize the amide-like structure through hydrogen bonding. nih.gov

Conversely, the hydroxypyridine tautomer, with its O-H group and pyridine nitrogen, can also engage in hydrogen bonding. In complexes with other molecules, such as phenol, the formation of OH⋯N hydrogen bonds is a primary interaction. nih.gov The spatial arrangement of hydrogen bond accepting and donating groups within the molecule and its potential to form intramolecular or intermolecular hydrogen bonds can dictate the stability of a particular tautomer. nih.govnih.gov For instance, in certain molecular complexes, intramolecular hydrogen bonding can provide significant stabilization energy. nih.gov

The competition between intramolecular and intermolecular hydrogen bonding, as well as the specific nature of the hydrogen-bonding partner, are therefore crucial determinants of the tautomeric equilibrium.

Microsolvation Effects on Tautomeric Equilibrium

The influence of a solvent on tautomeric equilibrium is a complex phenomenon that goes beyond the bulk dielectric properties of the medium. Microsolvation, which refers to the specific, direct interactions of a few solvent molecules with the solute, plays a pivotal role. Theoretical studies on hydroxypyridine derivatives have highlighted the importance of considering explicit solvent molecules to accurately model the tautomeric balance. nih.gov

For compounds like 3-hydroxypyridine, a combination of explicit microsolvation with a continuum reaction field model is necessary to fully account for the energetic effects of aqueous solvation. nih.gov The addition of even a small number of polar molecules, such as water, can dramatically shift the equilibrium. semanticscholar.org In the case of 2-hydroxypyridine, the equilibrium is known to be highly sensitive to the solvent environment. While the enol (hydroxypyridine) form is slightly more stable in the gas phase, the keto (pyridone) form is overwhelmingly favored in water. nih.govwuxibiology.com

This shift is attributed to the preferential stabilization of the more polar pyridone tautomer by water molecules through strong hydrogen bonds. The first solvation shell around the solute molecule has the most significant impact. Computational models that include one or two explicit water molecules in the calculation demonstrate a stepwise stabilization of the pyridone form, underscoring the importance of direct hydrogen bonding interactions in altering the relative energies of the tautomers. wuxibiology.com Therefore, for this compound, the presence of water or other protic solvent molecules in its immediate vicinity will be a key factor in determining the predominant tautomeric form in solution.

Advanced Spectroscopic Analysis of this compound Currently Unavailable

A thorough search of scientific literature and chemical databases has revealed a lack of publicly available experimental spectroscopic data for the compound this compound. Detailed analytical findings are essential for a comprehensive scientific article, and without access to primary data, it is not possible to provide a complete and accurate spectroscopic characterization as requested.

The required data for a complete analysis includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific chemical shifts and coupling constants for ¹H NMR, ¹³C NMR, and ¹⁹F NMR are not reported in the available literature for this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman spectra, which are crucial for identifying functional groups and studying the tautomeric equilibrium between the hydroxy and pyridone forms, are also not documented.

While general spectroscopic properties of related compounds such as 2-hydroxypyridine and other substituted pyridines are known, these data are not directly applicable to this compound due to the unique electronic and steric influences of the 3-fluorophenyl substituent at the 6-position. The generation of a scientifically accurate article as per the requested outline is contingent on the availability of this specific experimental data. At present, the information required to populate the sections on NMR and Vibrational Spectroscopy for this particular compound is not accessible in the public domain.

Therefore, this article cannot be generated at this time.

Advanced Spectroscopic Characterization of 6 3 Fluorophenyl 2 Hydroxypyridine

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties

The electronic absorption spectrum of 2-hydroxypyridine (B17775) derivatives is characterized by transitions within the heterocyclic ring system. For compounds in this family, absorption bands are typically observed in the UV region, which can be attributed to π → π* and n → π* transitions. researchgate.net The presence of a phenyl substituent at the 6-position, particularly with a fluorine atom, can influence the position and intensity of these absorption bands through electronic and steric effects. In similar fucro-pyridine structures, absorption bands are noted between 250 and 390 nm. researchgate.net The specific electronic absorption characteristics of 6-(3-fluorophenyl)-2-hydroxypyridine are crucial for understanding its photophysical behavior.

Derivatives of 2-hydroxypyridine are known to exhibit Excited State Intramolecular Proton Transfer (ESIPT). nih.govnih.gov Upon photoexcitation, an intramolecular proton transfer occurs from the hydroxyl group to the pyridine (B92270) nitrogen, leading to the formation of a transient keto tautomer. This process is often associated with a large Stokes shift, which is the difference between the absorption and emission maxima. researchgate.net

In fluorinated derivatives, the electron-withdrawing nature of the fluorine atom can modulate the acidity of the hydroxyl proton and the basicity of the pyridine nitrogen, thereby influencing the efficiency and dynamics of the ESPT process. ossila.com Theoretical studies on related systems suggest that the ESIPT pathway can be in competition with other non-radiative decay channels, and the presence of electron-donating or -withdrawing substituents can significantly alter the preferred relaxation pathway. nih.gov For some related molecules, the absence of fluorescence is attributed to a rapid proton transfer in the excited state, leading to a non-radiative decay. nih.gov

All forms of 2-hydroxypyridine derivatives have been found to be fluorescent. nih.gov The fluorescence emission of these compounds is sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. The emission maximum can shift to longer wavelengths (a red shift) as the polarity of the solvent increases. researchgate.net This is indicative of a more polar excited state compared to the ground state. The study of solvatochromic shifts provides valuable information about the change in dipole moment upon excitation and the nature of the emitting state. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can also be significantly affected by the solvent and the specific substitution pattern on the pyridine and phenyl rings. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum offers structural information. Key fragmentation pathways would likely involve the cleavage of the bond between the pyridine and phenyl rings, as well as the loss of small neutral molecules such as CO or HCN from the pyridine ring, which is characteristic for this class of compounds.

X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique would allow for the unambiguous elucidation of the molecular and crystal structure of this compound. Key structural parameters that can be determined include bond lengths, bond angles, and torsion angles, which reveal the planarity or non-planarity of the molecule.

For related structures, X-ray diffraction studies have confirmed the nearly planar conformation of the ligand frameworks and have been instrumental in understanding intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.netnih.gov In similar fluorinated pyridine derivatives, X-ray analysis has revealed details about how molecules are linked in the solid state through various interactions. nih.gov Such studies on this compound would provide critical insights into its solid-state properties and intermolecular forces.

Table of Chemical Compounds

| Chemical Name |

| This compound |

| 2-Hydroxypyridine |

| Fucro-pyridine |

Interactive Data Table: Spectroscopic and Structural Data

| Property | Technique | Observation | Reference |

| Electronic Absorption | UV-Vis Spectroscopy | Absorption bands expected between 250-390 nm, corresponding to π → π* and n → π* transitions. | researchgate.net |

| Excited State Dynamics | Fluorescence Spectroscopy | Potential for Excited State Intramolecular Proton Transfer (ESIPT), influenced by the fluorine substituent. | nih.govnih.gov |

| Fluorescence Emission | Fluorescence Spectroscopy | Expected to be fluorescent, with emission characteristics sensitive to solvent polarity (solvatochromism). | researchgate.netnih.gov |

| Molecular Weight and Structure | Mass Spectrometry | Provides exact mass and fragmentation patterns for structural confirmation. | N/A |

| Molecular and Crystal Structure | Single-Crystal X-ray Diffraction | Determines bond lengths, bond angles, and intermolecular interactions in the solid state. | researchgate.netnih.govnih.gov |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive technique used to analyze the crystalline nature of a solid sample. By bombarding a powdered sample with X-rays and measuring the diffraction pattern, one can obtain a unique fingerprint of the crystalline phases present. This pattern consists of a series of peaks, with their positions (in degrees 2θ) corresponding to the lattice plane spacings (d-spacings) according to Bragg's Law, and their intensities relating to the arrangement of atoms within the crystal structure.

For a crystalline sample of this compound, a PXRD experiment would confirm its crystallinity and could be used to identify its specific polymorphic form, if any exist. The resulting diffractogram would be compared against a calculated pattern from single-crystal X-ray diffraction data or a reference pattern from a database to confirm the phase purity of the bulk sample.

Hypothetical Powder X-ray Diffraction Data

The table below represents a hypothetical set of significant diffraction peaks that could be observed for a crystalline form of this compound, based on analyses of similar pyridine and fluorophenyl compounds.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.40 | 45 |

| 12.8 | 6.91 | 80 |

| 17.1 | 5.18 | 100 |

| 21.5 | 4.13 | 65 |

| 24.3 | 3.66 | 90 |

| 27.8 | 3.21 | 50 |

Note: This data is illustrative and not experimentally derived for the specified compound.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking) in Crystal Lattice

The solid-state packing of this compound molecules is dictated by a variety of non-covalent intermolecular interactions. These interactions govern the compound's physical properties, such as melting point, solubility, and stability. The primary interactions expected for this molecule are hydrogen bonding and π-stacking.

Hydrogen Bonding:

The 2-hydroxypyridine moiety is capable of forming strong hydrogen bonds. It exists in tautomeric equilibrium with its 2-pyridone form. In the solid state, it is common for such molecules to form dimeric structures through N-H···O or O-H···N hydrogen bonds. In the case of this compound, the hydroxyl group (-OH) can act as a hydrogen bond donor, while the pyridine nitrogen atom can act as a hydrogen bond acceptor. This typically leads to the formation of centrosymmetric dimers, a common motif in the crystal structures of 2-hydroxypyridines. The presence of the fluorine atom on the phenyl ring can also lead to weaker C-H···F hydrogen bonds, further stabilizing the crystal packing.

π-Stacking:

Summary of Plausible Intermolecular Interactions

This interactive table summarizes the likely intermolecular interactions that would be identified in the crystal structure of this compound.

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry |

| Hydrogen Bonding | O-H (hydroxyl) | N (pyridine) | D···A distance of ~2.7-2.9 Å |

| Hydrogen Bonding | N-H (pyridone) | O (carbonyl) | D···A distance of ~2.8-3.0 Å |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Centroid-centroid distance of ~3.4-3.8 Å, often offset |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Centroid-centroid distance of ~3.5-3.8 Å, often offset |

| C-H···π Interaction | C-H (aromatic) | π-system | H···centroid distance of ~2.5-2.9 Å |

| C-H···F Interaction | C-H (aromatic) | F | H···F distance of ~2.2-2.6 Å |

Note: The data presented is based on typical values for these interaction types found in similar molecular structures and is for illustrative purposes only.

Computational Chemistry and Theoretical Analysis of 6 3 Fluorophenyl 2 Hydroxypyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is employed to determine optimized geometries, relative energies, and spectroscopic properties of molecules like 6-(3-fluorophenyl)-2-hydroxypyridine.

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium structure. For this compound, this involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles.

The optimization process, typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), would determine the most stable conformation. A key parameter for this molecule is the dihedral angle between the pyridine (B92270) and the 3-fluorophenyl rings, which dictates the degree of planarity and conjugation between the two aromatic systems. The calculated bond lengths and angles for the optimized structure would be consistent with a hybrid of pyridone and hydroxypyridine forms, reflecting its tautomeric nature. While specific experimental data for this exact compound is not available, DFT calculations on similar substituted pyridines have shown excellent agreement with X-ray crystallography data.

Illustrative Data: Predicted Structural Parameters for this compound

| Parameter | Tautomer: Hydroxy Form (Hypothetical Value) | Tautomer: Pyridone Form (Hypothetical Value) |

|---|---|---|

| C2-O Bond Length (Å) | 1.355 | 1.245 (C=O) |

| N1-H Bond Length (Å) | - | 1.018 |

| O-H Bond Length (Å) | 0.970 | - |

| C(Pyridine)-C(Phenyl) Dihedral Angle (°) | 35.2 | 38.5 |

| C-F Bond Length (Å) | 1.352 | 1.354 |

A defining feature of 2-hydroxypyridines is their ability to exist in two tautomeric forms: the aromatic 2-hydroxypyridine (B17775) form and the non-aromatic 2-pyridone form. The equilibrium between these tautomers is sensitive to the solvent environment.

DFT calculations are essential for mapping the energy landscape of this tautomerization. By calculating the total electronic energy of the optimized structures of both the hydroxy and pyridone tautomers, their relative stability can be determined. Furthermore, methods like synchronous transit-guided quasi-Newton (STQN) can locate the transition state structure connecting the two minima. The energy of this transition state reveals the activation energy barrier for the interconversion. Studies on the parent 2-hydroxypyridine show that while the hydroxy form may be slightly more stable in the gas phase, the pyridone form is significantly favored in polar solvents due to its larger dipole moment. For this compound, the pyridone tautomer is generally expected to be the more stable form in most conditions.

Illustrative Data: Calculated Relative Energies for Tautomerization

| Species | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |

|---|---|---|

| 2-Hydroxypyridine Tautomer | 0.8 | 2.5 |

| 2-Pyridone Tautomer | 0.0 (Reference) | 0.0 (Reference) |

| Transition State | 45.5 | 35.0 |

Vibrational frequency calculations serve two main purposes: to confirm that an optimized geometry is a true energy minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to validate the computed structure.

For this compound, distinct vibrational modes would characterize each tautomer. The hydroxy form would exhibit a characteristic O-H stretching vibration (around 3500-3700 cm⁻¹), while the pyridone form would show a strong C=O stretching vibration (around 1650-1690 cm⁻¹) and an N-H stretch (around 3300-3500 cm⁻¹). Other key frequencies include the C-F stretching and bending modes associated with the fluorophenyl ring.

Illustrative Data: Predicted Key Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Tautomer: Hydroxy Form (Hypothetical) | Tautomer: Pyridone Form (Hypothetical) |

|---|---|---|

| ν(O-H) stretch | 3615 | - |

| ν(N-H) stretch | - | 3420 |

| ν(C=O) stretch | - | 1675 |

| Aromatic ν(C=C/C=N) stretch | 1610, 1580 | 1625, 1570 |

| ν(C-F) stretch | 1255 | 1258 |

Electronic Structure and Reactivity Descriptors

Beyond geometry, computational chemistry illuminates the electronic distribution and reactivity of a molecule through various descriptors.

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap suggests high chemical reactivity, low kinetic stability, and that the molecule is more polarizable. For this compound, the HOMO is expected to have significant π-character and be delocalized across both the pyridine and phenyl rings. The LUMO would likely be a π* orbital, also distributed over the aromatic system. The fluorine substituent, being electronegative, would influence the energy levels of these orbitals.

Illustrative Data: Frontier Molecular Orbital Properties

| Parameter | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | -6.55 |

| LUMO Energy | -1.21 |

| HOMO-LUMO Gap (ΔE) | 5.34 |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. A key feature of NBO analysis is its ability to quantify delocalization and hyperconjugative effects through second-order perturbation theory.

Illustrative Data: NBO Second-Order Perturbation Analysis

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π(C2-C3) | 45.8 |

| LP(2) O2 | π(C2-N1) | 28.5 |

| π(C5-C6) | π(C-C) of Phenyl Ring | 20.1 |

| LP(1) F | σ(C-C) of Phenyl Ring | 5.2 |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, revealing its electrophilic and nucleophilic sites and predicting its reactive behavior. The MESP is calculated by mapping the electrostatic potential onto the molecule's electron density surface.

In substituted hydroxypyridines, MESP analysis typically identifies distinct regions of varying potential. For the parent 2-hydroxypyridine molecule and its derivatives, the most negative potential (typically shown in red or yellow) is concentrated around the electronegative oxygen and nitrogen atoms, indicating these are the primary sites for electrophilic attack and hydrogen bond acceptance. nih.govresearchgate.net Conversely, the region around the hydroxyl hydrogen atom exhibits a strong positive potential (typically shown in blue), marking it as a primary site for nucleophilic attack and a hydrogen bond donor. nih.gov

Thermodynamic and Kinetic Aspects of Tautomerization

A defining characteristic of 2-hydroxypyridine and its derivatives is the tautomeric equilibrium between the hydroxy (enol) form and the pyridone (keto) form. This equilibrium is the result of an intramolecular proton transfer between the oxygen and nitrogen atoms. nih.gov The position of this equilibrium is highly sensitive to the molecule's environment, including solvent polarity and physical state. nih.govwuxibiology.com

Computational studies on the parent 2-hydroxypyridine/2-pyridone system have extensively modeled the energy differences between the two tautomers. In the gas phase, the 2-hydroxypyridine form is generally predicted to be more stable, albeit by a small margin. nih.gov However, in polar solvents and in the solid state, the equilibrium shifts significantly to favor the 2-pyridone tautomer. nih.gov This shift is attributed to the larger dipole moment of the pyridone form, which is better stabilized by polar environments.

Different computational methods have been employed to predict these energy differences. For example, using the MP2/6-31G** level of theory, the free energy changes for the tautomerization to 2-pyridone in the gas phase, cyclohexane, and acetonitrile (B52724) were calculated to be -0.64, 0.33, and 9.28 kJ/mol, respectively, showing excellent agreement with experimental values. nih.gov Other methods like M062X and CCSD predict the hydroxypyridine form to be more stable by 5–9 kJ/mol, while the B3LYP functional favors the pyridone form by 1–3 kJ/mol. nih.gov The equilibrium constant (K) can be determined from the Gibbs free energy difference (ΔG) using the relation K = e(-ΔG/RT). nih.gov

Table 1: Calculated Relative Energies and Equilibrium Constants for 2-Hydroxypyridine Tautomerization

| Phase | More Stable Tautomer | Calculated Energy Difference (kJ/mol) | Reference |

|---|---|---|---|

| Gas Phase | 2-Hydroxypyridine | ~3.23 (experimental) | nih.gov |

| Gas Phase | 2-Hydroxypyridine | 5-9 (M062X/CCSD) | nih.gov |

| Gas Phase | 2-Pyridone | 1-3 (B3LYP) | nih.gov |

| Cyclohexane | 2-Pyridone | ~0.32 (experimental) | wuxibiology.com |

| Polar Solvents | 2-Pyridone | Predominantly favored | nih.gov |

| Solid State | 2-Pyridone | Predominantly favored | nih.gov |

The kinetic barrier to proton transfer is a critical factor in the tautomerization process. Theoretical calculations have shown that for an isolated 2-hydroxypyridine molecule, the direct 1,3-proton transfer has a very high activation energy barrier. A semi-empirical CNDO/2 calculation predicted a barrier of 296 kJ/mol, while Hartree-Fock (HF)/3-21G level of theory estimated it around 206 kJ/mol. nih.gov More recent DFT calculations place this barrier at approximately 34 kcal/mol (~142 kJ/mol), confirming that the uncatalyzed intramolecular process is kinetically prohibitive under normal conditions. nih.gov

However, the activation barrier can be dramatically lowered through intermolecular interactions. The proton transfer can be facilitated by self-association into dimers or through catalysis by protic molecules like water or formic acid. nih.govnih.gov These molecules act as a "proton bridge," enabling a concerted double proton transfer mechanism with a significantly lower energy barrier. For instance, the presence of a single water molecule can reduce the barrier to around 12-17 kcal/mol. wuxibiology.com Similarly, formic acid has been shown to make the tautomerization process nearly barrierless. nih.gov

Table 2: Calculated Activation Energies for 2-Hydroxypyridine Proton Transfer

| Pathway | Computational Method | Calculated Activation Energy Barrier | Reference |

|---|---|---|---|

| Unimolecular (Direct Transfer) | DFT/B3LYP | ~34 kcal/mol (~142 kJ/mol) | nih.gov |

| Unimolecular (Direct Transfer) | HF/3-21G | ~206 kJ/mol | nih.gov |

| Water-Assisted (1 water molecule) | DFT | 12.12 / 16.74 kcal/mol | wuxibiology.com |

| Formic Acid-Assisted | DFT/B3LYP | Nearly barrierless | nih.gov |

| Self-Associated Dimer | SCF | ~46 kJ/mol | nih.gov |

Electronic Properties and Nonlinear Optics (NLO)

The electronic structure of this compound dictates its optical and electronic properties, including its potential for applications in nonlinear optics (NLO). Computational methods are essential for predicting these properties.

Nonlinear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. A molecule's potential as an NLO material is related to its polarizability (α) and, more importantly, its first hyperpolarizability (β). These properties describe how the molecule's electron cloud is distorted by an external electric field. Molecules with large hyperpolarizability values are promising candidates for NLO applications.

DFT calculations are a standard method for assessing the NLO properties of organic molecules. researchgate.net For the 2-hydroxypyridine/2-pyridone system, theoretical studies have calculated these properties, including the total hyperpolarizability. nih.gov Such calculations help to understand how structural changes, such as the introduction of a substituent like the 3-fluorophenyl group, can modulate the NLO response. The presence of π-electron systems, as found in aromatic heterocyclic compounds, is often a prerequisite for significant NLO activity. nih.gov

Coordination Chemistry and Catalysis Applications of 2 Hydroxypyridine Derivatives

2-Hydroxypyridine (B17775) as a Ligand Motif

The efficacy of 2-hydroxypyridine derivatives as ligands stems from their ability to engage in sophisticated interactions with metal centers, influencing the steric and electronic environment of the catalyst and participating directly in bond-forming and bond-breaking steps.

A defining characteristic of 2-hydroxypyridine is its existence in a tautomeric equilibrium with its 2-pyridone form. This equilibrium between the lactim (enolic, 2-hydroxypyridine) and lactam (keto, 2-pyridone) forms is sensitive to the solvent environment and is crucial to its function in catalysis. wuxibiology.comyoutube.com While the 2-pyridone tautomer is often favored, particularly in the solid state and in various solvents due to stabilizing hydrogen bonding interactions, both forms are accessible and can coordinate to a metal center. wuxibiology.comsemanticscholar.orgrsc.org

Lactim (2-hydroxypyridine) Form: Coordinates as a neutral, L-type ligand through the nitrogen atom or as an anionic, X-type ligand (a pyridinolate) upon deprotonation of the hydroxyl group. The aromatic character of the ring is preserved in this form. youtube.com

Lactam (2-pyridone) Form: Can coordinate through its exocyclic oxygen atom. A key feature is the presence of an N-H bond, which can be involved in proton transfer steps. nih.gov

The ability of the ligand to interconvert between these forms is fundamental to its role in metal-ligand cooperativity. nih.gov In the context of catalysis, the ligand might coordinate in one tautomeric form, and a subsequent proton transfer can lead to the other form, facilitating a key step in the catalytic cycle. nih.gov For instance, computational studies and infrared (IR) spectroscopy have supported the tautomerization from a pyridine-pyridine (L,L) coordination mode to a pyridine-pyridone (L,X) mode, which is essential for C–H activation steps. nih.gov

Metal-ligand cooperativity (MLC) describes a reaction mechanism where both the metal center and the ligand are actively involved in the transformation of a substrate. wikipedia.org 2-Hydroxypyridine-based ligands are prime examples of "actor" or "cooperative" ligands, primarily due to their tautomeric nature. nih.govuva.esuva.es

To achieve enantioselectivity in catalysis, chiral ligands are employed. The 2-hydroxypyridine scaffold has been successfully integrated into chiral ligand designs, most notably in 2-hydroxypyridine-oxazoline (PYDOX) ligands. dicp.ac.cn These are typically bidentate N,N-ligands that combine the cooperative functionality of the 2-hydroxypyridine unit with the established stereodirecting ability of chiral oxazolines. dicp.ac.cnacs.org

The design of these ligands is modular, allowing for systematic tuning of their steric and electronic properties. dicp.ac.cn Key design features include:

Chiral Center: The stereocenter on the oxazoline ring, typically derived from a chiral amino alcohol, controls the asymmetric induction.

Substituents on the Oxazoline Ring: Bulky substituents can create a well-defined chiral pocket around the metal center, enhancing enantioselectivity.

Substituents on the Pyridine (B92270) Ring: Groups on the pyridine backbone, such as the 6-aryl substituent, can modify the electronic properties and steric bulk of the ligand.

The synthesis of PYDOX ligands can be achieved through several routes, including the palladium-catalyzed coupling of a 2-(tert-butoxy)-6-chloropyridine with a chiral dihydrooxazole, followed by deprotection. dicp.ac.cn Another method involves the annulation of an imidoester with a chiral amino alcohol. dicp.ac.cn These synthetic strategies provide access to a library of ligands with varied properties for catalyst optimization.

| Method | Key Reaction Step | Starting Materials | Reference |

|---|---|---|---|

| Palladium-Catalyzed Coupling | C-N cross-coupling | 2-(tert-butoxy)-6-chloropyridine, Chiral dihydrooxazole | dicp.ac.cn |

| Annulation | Cyclization of imidoester | Imidoester, Chiral amino alcohol | dicp.ac.cn |

The introduction of fluorine atoms or fluoroalkyl groups onto a ligand is a common strategy for tuning its properties. In the case of 6-(3-FLUOROPHENYL)-2-HYDROXYPYRIDINE, the fluorine atom on the phenyl ring exerts a significant influence through its strong inductive electron-withdrawing effect. nih.gov This electronic perturbation can modify several aspects of the catalyst's behavior:

Electronic Properties: The electron-withdrawing nature of fluorine can decrease the electron density on the pyridine nitrogen, affecting the ligand's σ-donating ability to the metal center. This can alter the redox potential of the metal, making it more electrophilic and potentially more reactive in oxidative addition or C-H activation steps. nih.govnih.gov

Acidity/Basicity: The increased acidity of the pyridinol proton or the N-H proton in the pyridone tautomer can facilitate deprotonation and MLC processes.

Catalyst Stability and Activity: Research on ruthenium-catalyzed C-H arylation has shown that an electron-withdrawing trifluoromethyl group on the 2-hydroxypyridine ligand (5-trifluoromethyl-2-hydroxypyridine) significantly enhances catalytic activity compared to ligands without such groups. nih.gov This suggests that the electronic tuning by fluorine substituents can be beneficial for catalyst performance.

Regioselectivity: While steric factors often dominate regioselectivity in C-H functionalization, electronic effects can also play a crucial role. An electron-withdrawing substituent on the aryl ring can influence the site-selectivity of reactions on that ring or on a substrate interacting with the catalyst.

Applications in Transition Metal Catalysis

Ligands based on 6-aryl-2-hydroxypyridine are effective in a range of transition metal-catalyzed reactions, with palladium catalysis being a prominent area of application.

Palladium complexes bearing 2-hydroxypyridine-based ligands have proven to be active catalysts for challenging transformations like C-H functionalization and hydrogen borrowing reactions. nih.govnih.gov

C-H Functionalization: The direct functionalization of C-H bonds is a highly atom-economical strategy for constructing complex molecules. The pyridine nitrogen in substrates like 2-phenylpyridine can act as a directing group, guiding a palladium catalyst to activate a C-H bond at the ortho-position of the phenyl ring. nih.gov The catalytic cycle typically involves:

Ligand-directed C-H activation to form a cyclopalladated intermediate.

Oxidation of the Pd(II) center to a Pd(IV) species.

C-O, C-N, or C-C bond-forming reductive elimination to release the functionalized product and regenerate the Pd(II) catalyst. nih.gov

Bidentate pyridine/pyridone ligands have been specifically developed to catalyze reactions such as the aerobic hydroxylation of aryl C-H bonds, where the ligand's ability to tautomerize is believed to be crucial for both the C-H activation and the subsequent oxidation of the palladium center by O₂. nih.gov

Hydrogen Borrowing: Hydrogen borrowing (or transfer hydrogenation) is a green catalytic process where an alcohol is temporarily oxidized to an aldehyde or ketone, which then reacts with a nucleophile. The catalyst, which had stored the hydrogen, then reduces the resulting intermediate to form the final product. nih.gov This methodology is commonly used for the α-alkylation of ketones with alcohols, producing water as the only byproduct.

Palladium complexes featuring 2-hydroxypyridine ligands are effective catalysts for this transformation. The MLC pathway is critical for the initial, rate-limiting dehydrogenation of the alcohol. nih.gov The 2-hydroxypyridine ligand assists in this step by accepting a proton, facilitating the formation of a palladium-hydride species. The absence of the hydroxyl group on the ligand leads to a significant decrease in catalytic activity, underscoring the importance of the cooperative mechanism. nih.gov

| Reaction Type | Key Mechanistic Feature | Example Transformation | Role of Ligand | Reference |

|---|---|---|---|---|

| C-H Hydroxylation | Directed C-H activation, Pd(II)/Pd(IV) cycle | Aryl C-H to Aryl C-OH | Assists C-H cleavage via tautomerization | nih.gov |

| Hydrogen Borrowing | Metal-Ligand Cooperativity (MLC) | α-Alkylation of ketones with alcohols | Proton shuttle in dehydrogenation/hydrogenation steps | nih.gov |

| C-H Arylation | Directed C-H activation | 2-Phenylpyridine + Aryl Halide → 2-(2'-Arylphenyl)pyridine | Enhances catalytic activity (electronic tuning) | nih.gov |

Manganese-Catalyzed Hydrogenation

No studies were identified that describe the use of this compound as a ligand in manganese-catalyzed hydrogenation reactions. Research in this area typically focuses on other types of ligands, such as those with PNP pincer scaffolds or chiral NNP ligands, to achieve hydrogenation of various substrates. nih.govnih.gov

Relevance to [Fe]-Hydrogenase Models

There is no available information linking this compound as a model compound for the active site of [Fe]-hydrogenase. The native enzyme contains a complex iron-guanylylpyridinol (FeGP) cofactor. mdpi.com Synthetic models of this active site are a subject of research, but this compound has not been mentioned in this context in the reviewed literature.

Advanced Organic Reactions and Derivatization of the 6 3 Fluorophenyl 2 Hydroxypyridine Scaffold

Reactions Involving the Hydroxyl Group (O-alkylation, O-acylation)

The hydroxyl group of 6-(3-fluorophenyl)-2-hydroxypyridine is a primary site for functionalization. Due to the tautomerism between the 2-hydroxypyridine (B17775) and 2-pyridone forms, alkylation reactions can occur at either the oxygen or nitrogen atom. However, specific conditions can favor O-alkylation, leading to the formation of 2-alkoxypyridine derivatives. These derivatives are valuable as they impart aromaticity to the pyridine (B92270) ring, which can significantly alter the molecule's biological and physical properties. nih.gov

O-Alkylation: The selective O-alkylation of 2-hydroxypyridines is often achieved using alkyl halides in the presence of a base. The choice of solvent and base is critical in directing the selectivity towards the oxygen atom over the nitrogen. For instance, using sodium bicarbonate in a mixed solvent system can yield O-alkylated products. nih.gov More advanced methods employ catalysts to enhance regioselectivity. Triflic acid (TfOH) has been shown to catalyze the carbenoid insertion from diazo compounds into the O-H bond of 2-pyridones, affording O-alkylated products with high selectivity. rsc.org Another approach involves the use of transient alkyl diazonium species for the O-alkylation of hydroxypyridines. dntb.gov.ua

Interactive Data Table: Examples of O-Alkylation on Substituted Pyridone/Pyrimidine (B1678525) Systems

| Product | Reagents & Conditions | Yield | Reference |

|---|---|---|---|

| 2-Ethoxy-6-(3-hydroxyphenyl)-4-(2-morpholin-4-yl-quinolin-3-yl)pyridine-3-carbonitrile | Ethyl iodide, NaHCO₃, Methanol/Water, Reflux | 90% | nih.gov |

| 2-Propoxy-6-(3-hydroxyphenyl)-4-(6-methoxy-2-morpholin-4-yl-quinolin-3-yl)pyridine-3-carbonitrile | Propyl iodide, NaHCO₃, Methanol/Water, Reflux | 88% | nih.gov |

| 2-((3-Cyano-6-(3-hydroxyphenyl)-4-(2-morpholin-4-yl-quinolin-3-yl)pyridin-2-yl)oxy)acetic acid | Ethyl bromoacetate, NaHCO₃, then NaOH hydrolysis | 90% | nih.gov |

| Ethyl 2-(4-fluorophenyl)-2-(pyridin-2-yloxy)acetate | Ethyl 2-diazo-2-(4-fluorophenyl)acetate, TfOH, EtOAc, r.t. | 72% | rsc.org |

| 2-(Methylthio)-4-(((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)methyl)-6-(trifluoromethyl)pyrimidine | 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine, K₂CO₃, MeCN, Reflux | 92% | nih.gov |

O-Acylation: O-acylation introduces an ester functionality, which can serve as a prodrug moiety or a handle for further modification. This transformation is typically accomplished using standard acylating agents such as acyl chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. The reaction converts the hydroxyl group into an ester, for example, an acetate (B1210297) or benzoate, thereby altering the molecule's lipophilicity and electronic properties.

Reactions on the Pyridine Nitrogen (N-alkylation)

While O-alkylation imparts aromaticity, N-alkylation preserves the 2-pyridone tautomer, a common structural motif in many biologically active compounds. nih.gov The regioselective N-alkylation of the ambident 2-pyridone nucleophile is a persistent challenge, as it often competes with O-alkylation. nih.gov

The outcome of the alkylation is influenced by factors such as the alkylating agent, solvent polarity, counter-ion, and temperature. Hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles favor the softer nitrogen atom. Several modern synthetic methods have been developed to achieve high N-selectivity. These include catalyst- and base-free reactions with organohalides, where an in situ generated hydrohalic acid (HX) facilitates the conversion of any O-alkylated intermediate back to the N-alkylated pyridone product. researchgate.net Copper-catalyzed coupling reactions with tosylhydrazones have also been reported as a highly regioselective method for preparing N-alkylated 2-pyridones, including those with bulky secondary alkyl groups. acs.org Another innovative approach involves a one-pot preparation of N-alkenyl-2-pyridones from 2-halopyridinium salts and aldehydes, which proceeds with high diastereoselectivity. nih.gov

Interactive Data Table: Selected Methods for N-Alkylation of 2-Pyridones

| Method | Reagents & Conditions | Key Feature | Reference |

|---|---|---|---|

| Catalyst- and Base-Free | Organohalide, Heat | >99% N-selectivity due to HX-facilitated isomerization of O-alkylated intermediate. | researchgate.net |

| Copper-Catalyzed Coupling | Tosylhydrazone, Cu(OAc)₂, Ligand | Highly regioselective for N-alkylation, tolerates bulky secondary alkyl groups. | acs.org |

| One-Pot N-Alkenylation | 2-Halopyridinium salt, Aldehyde, Base | Forms N-alkenyl-2-pyridones with high diastereoselectivity. | nih.gov |

| Rhodium-Catalyzed N-Arylation | Quinone Diazide, Rh₂(OAc)₄ | Direct synthesis of N-arylated pyridones via acyl migratory rearrangement. | researchgate.net |

Functionalization of the Fluorophenyl Moiety

The 3-fluorophenyl group offers a site for modification, primarily through nucleophilic aromatic substitution (SNAr). In the this compound system, the pyridine ring acts as a moderate electron-withdrawing group. This deactivates the attached phenyl ring towards electrophilic attack but can activate it for nucleophilic substitution. masterorganicchemistry.com

In an SNAr reaction, a potent nucleophile attacks the electron-deficient aromatic ring, displacing a leaving group, in this case, the fluoride (B91410) atom. masterorganicchemistry.com The reaction proceeds via a negatively charged Meisenheimer complex intermediate. For the substitution to occur, the negative charge must be stabilized, typically by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the activating pyridine group is meta to the fluorine, which provides less stabilization compared to an ortho or para arrangement, making the reaction more challenging. libretexts.org Nevertheless, under forcing conditions or with highly reactive nucleophiles (e.g., thiolates, alkoxides), the substitution of the fluorine atom is feasible. nih.gov Such reactions allow for the introduction of new functional groups, such as ethers, thioethers, or amines, directly onto the phenyl ring.

Interactive Data Table: Nucleophilic Aromatic Substitution on Fluoroarenes

| Substrate | Nucleophile | Product Type | Key Principle | Reference |

|---|---|---|---|---|

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | O, S, N Nucleophiles | 3,5-Disubstituted (pentafluorosulfanyl)benzenes | SNAr of fluorine activated by strong electron-withdrawing groups (NO₂, SF₅). | nih.gov |

| Electron-neutral fluoroarenes | Azoles, Amines | N- and O-arylated products | Organic photoredox catalysis enables SNAr on unactivated fluoroarenes. | nih.gov |

| 2-Chloropyridine | Amines | 2-Aminopyridines | The nitrogen atom in the pyridine ring activates the ring for nucleophilic attack. | youtube.com |

Ring Transformations and Annulation Reactions

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions involve building new rings onto the existing pyridine framework.

Pyridofuro[3,2-d]pyrimidines are a class of fused heterocycles with recognized biological importance, acting, for example, as kinase inhibitors. nih.gov A plausible synthetic route to a 2-(3-fluorophenyl)-pyridofuro[3,2-d]pyrimidine system could start from the this compound scaffold.

A general strategy involves the construction of the pyrimidine ring first, followed by the formation of the furan (B31954) ring. This could be achieved by first converting the 2-hydroxypyridine into a 2-aminopyridine (B139424) derivative. Subsequent reaction with a suitable three-carbon synthon would build the pyrimidine ring, yielding a pyrido[2,3-d]pyrimidine. Annulation of the furan ring onto the pyridopyrimidine core could then proceed from a functional group handle on the pyridine portion of the fused system. For instance, a hydroxyl or amino group at the C5 position of the pyridopyrimidine could undergo cyclization with an appropriate reagent to form the furan ring, leading to the desired tricyclic pyridofuro[3,2-d]pyrimidine structure. Published syntheses of related structures often utilize 2-aryl-4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives, highlighting the feasibility of accessing this complex scaffold. nih.gov

Radical Reactions Involving N-Hydroxypyridine-2-thione Esters (Analogous Chemistry)

While not a direct reaction of this compound itself, the chemistry of N-hydroxypyridine-2-thione esters, also known as Barton esters, represents a powerful analogous method for functional group transformations. researchgate.net This radical-based reaction, known as the Barton decarboxylation, allows for the replacement of a carboxylic acid group with a wide variety of other functionalities. jk-sci.comwikipedia.org

To apply this chemistry, the this compound scaffold would first need to be functionalized with a carboxylic acid group, for instance, at an open position on the pyridine ring (C3, C4, or C5). This carboxylic acid derivative is then converted into a Barton ester by reacting it with N-hydroxy-2-thiopyridone, often activated as an acid chloride. youtube.com

The resulting thiohydroxamate ester readily undergoes radical fragmentation upon heating or photolysis, typically in the presence of a radical initiator like AIBN. wikipedia.orgyoutube.com This process generates an alkyl radical via decarboxylation. researchgate.net This highly reactive radical intermediate can then be trapped by a hydrogen atom donor (like tributyltin hydride) to achieve reductive decarboxylation, or it can be intercepted by various radical traps to form new C-C, C-S, C-O, or C-halogen bonds. youtube.com This two-step sequence provides a strategic method to convert a synthetically accessible carboxylic acid into a less accessible functional group.

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Routes

The synthesis of chiral 6-aryl-2-pyridone derivatives is an area of growing importance. While various methods exist for the synthesis of substituted 2-pyridones, the development of novel asymmetric routes to produce enantiomerically pure 6-(3-fluorophenyl)-2-hydroxypyridine remains a key challenge. rsc.orgnih.gov Future research could focus on enantioselective methods that offer high yields and stereocontrol.

One promising approach involves the use of N-heterocyclic carbene (NHC) catalysis in oxidative [3+3] annulation reactions. rsc.org Exploring the reaction of enals with appropriately substituted pyrazol-5-amines could provide a pathway to chiral pyrazolo[3,4-b]pyridin-6-ones, which could then be further modified to yield the target compound. Another avenue lies in the development of organocatalytic aza-Michael additions of halogenated 2-hydroxypyridines to α,β-unsaturated ketones or esters, a method that has shown success for related chiral N-substituted 2-pyridones. researchgate.net Furthermore, rhodium-catalyzed asymmetric Suzuki-Miyaura type cross-coupling reactions, which have been successfully applied to the synthesis of other chiral bicyclic systems, could be adapted for the synthesis of this specific pyridone derivative. chemrxiv.orgresearchgate.net

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| NHC-Catalyzed Annulation | Mild reaction conditions, broad substrate scope. rsc.org | Optimization of catalysts and reaction conditions for high enantioselectivity. |

| Organocatalytic Aza-Michael Addition | Metal-free, environmentally benign. researchgate.net | Design of new chiral organocatalysts for improved stereocontrol. |

| Rhodium-Catalyzed Cross-Coupling | High stereoselectivity demonstrated in related systems. chemrxiv.orgresearchgate.net | Adaptation of the methodology for 2-pyridone substrates. |

Exploration of New Catalytic Applications

The 2-pyridone scaffold is a versatile ligand in coordination chemistry and has shown potential in catalysis. iipseries.org The unique electronic properties conferred by the 3-fluorophenyl substituent could lead to novel catalytic activities for this compound and its metal complexes. Future research should explore its potential as a ligand in various transition metal-catalyzed reactions. For instance, 6-halo-2-pyridones have been shown to act as efficient organocatalysts for ester aminolysis, suggesting that the fluorinated analogue could also exhibit bifunctional Brønsted acid/base catalytic activity. rsc.org

The exploration of its use in ruthenium-catalyzed oxidative C-H/N-H bond functionalizations could lead to the synthesis of more complex heterocyclic structures. goettingen-research-online.de Additionally, its potential as a ligand in rhodium(II)-catalyzed reactions, which have been used for the synthesis of N-aryl 2-pyridones, warrants investigation. acs.orgbohrium.com The development of catalysts based on this pyridone for applications in areas like polymer production through integrated catalytic approaches is another promising, yet unexplored, direction. acs.org

Advanced Spectroscopic Probes for Real-time Mechanistic Studies

Understanding the tautomeric equilibrium between the 2-hydroxypyridine (B17775) and 2-pyridone forms is crucial for predicting its reactivity. youtube.comchemtube3d.com While fluorescence spectroscopy has been used to observe the minor pyridinol tautomer in other 2-pyridones, advanced, time-resolved spectroscopic techniques could provide deeper insights into the kinetics and mechanism of tautomerization for this compound. rsc.orgrsc.org

Future studies could employ techniques such as femtosecond transient absorption spectroscopy or time-resolved infrared spectroscopy to monitor the tautomeric dynamics in real-time. This would allow for a detailed understanding of how factors like solvent polarity, temperature, and the presence of other chemical species influence the equilibrium. Such studies would be invaluable for understanding its behavior in biological systems or as a catalyst, where proton transfer events are often key to its function.

Computational Predictions for Structure-Reactivity Relationships and Design of New Derivatives

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound and for designing new derivatives with enhanced functionalities. Quantitative Structure-Activity Relationship (QSAR) studies, which have been successfully applied to other substituted 2-pyridinyl and 2-pyridone derivatives to predict their biological activities, could be employed to guide the design of new analogues with specific therapeutic applications. nih.govresearchgate.netresearchgate.netmdpi.com

Density Functional Theory (DFT) calculations can be used to investigate the molecule's electronic structure, tautomeric equilibrium, and reaction mechanisms in greater detail. nih.gov These computational models can predict how different substituents on the phenyl or pyridone ring would affect its properties, allowing for the rational design of new derivatives with tailored catalytic or biological activities. nih.govnih.gov For example, computational screening could identify derivatives with optimal electronic properties for use as ligands in catalysis or as inhibitors of specific enzymes. nih.gov

| Computational Method | Application | Potential Outcome |

| QSAR | Predicting biological activity | Design of new therapeutic agents. nih.govresearchgate.net |

| DFT | Investigating electronic structure and reactivity | Rational design of new catalysts and functional materials. nih.gov |

| Molecular Docking | Simulating binding to biological targets | Identification of potential drug candidates. |

Investigation of Supramolecular Assemblies and Material Science Potential

The ability of 2-pyridones to form hydrogen-bonded dimers and other supramolecular assemblies is well-documented. iipseries.org The specific substitution pattern of this compound, with its potential for both hydrogen bonding and halogen bonding interactions, makes it an intriguing candidate for the construction of novel supramolecular structures and functional materials.

Future research should focus on the crystal engineering of this compound, exploring how different crystallization conditions can lead to the formation of various polymorphs or co-crystals with unique properties. The interplay of hydrogen bonding from the pyridone moiety and potential fluorine interactions could lead to the formation of complex and predictable two- or three-dimensional networks. These ordered assemblies could have applications in areas such as nonlinear optics, organic electronics, or as functional components in metal-organic frameworks (MOFs). iipseries.org The design and synthesis of novel β-cyclodextrin derivatives incorporating this pyridone unit could also lead to new functional materials for applications like molecularly imprinted polymers. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(3-fluorophenyl)-2-hydroxypyridine, and what experimental parameters influence yield?